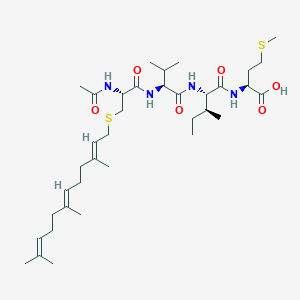

AC-CYS(FARNESYL)-VAL-ILE-MET-OH

Description

Properties

IUPAC Name |

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-acetamido-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62N4O6S2/c1-11-27(8)32(35(44)38-29(36(45)46)19-20-47-10)40-34(43)31(24(4)5)39-33(42)30(37-28(9)41)22-48-21-18-26(7)17-13-16-25(6)15-12-14-23(2)3/h14,16,18,24,27,29-32H,11-13,15,17,19-22H2,1-10H3,(H,37,41)(H,38,44)(H,39,42)(H,40,43)(H,45,46)/b25-16+,26-18+/t27-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZSZMJTHYOSLN-UNXIWMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CSCC=C(C)CCC=C(C)CCC=C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CSC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Enzymological Characterization of Ac Cys Farnesyl Val Ile Met Oh

Enzyme Substrate Specificity Studies of Protein Farnesyltransferase

Protein farnesyltransferase (FTase) is a crucial enzyme that catalyzes the transfer of a farnesyl group from farnesyl diphosphate (B83284) (FPP) to a cysteine residue within a C-terminal CaaX motif of a protein. nih.gov This post-translational modification, known as farnesylation, is vital for the proper function and membrane association of many signal transduction proteins, including those in the Ras superfamily. pnas.orgresearchgate.net The specificity of FTase for its protein substrates is a key aspect of its biological function. nih.gov

Kinetic Parameters (K_m, k_cat) for AC-CYS(FARNESYL)-VAL-ILE-MET-OH and its Variants

Studies on C-terminal truncation mutants of the β-subunit of FTase have provided insights into the enzyme's kinetic behavior. Deletions of up to 14 residues at the C-terminus did not significantly impact the catalytic rate (k_cat). However, these mutations led to a 2- to 3-fold increase in the Michaelis constant (K_m) for both the peptide substrate (like AC-Cys-Val-Ile-Met-COOH) and FPP, indicating a reduced affinity for both substrates. doi.org

Mutations in the active site of FTase have also been shown to affect kinetic parameters. For instance, mutating key residues involved in FPP binding, such as K164α, H248β, and Y300β, did not substantially alter the enzyme's affinity for FPP but resulted in significant decreases in the farnesylation rate constant (k_cat) by 30-, 10-, and 500-fold, respectively. nih.gov These findings suggest that these residues are more critical for the catalytic step than for initial substrate binding. nih.gov

Interactive Table: Kinetic Parameters of FTase Mutants

| Mutant | Effect on K_m (FPP) | Effect on k_cat | Fold Decrease in k_cat |

| C-terminal Deletions (up to 14 residues) | 2-3 fold increase | No significant change | N/A |

| K164αA | No significant effect | Decreased | 30 |

| H248βA | No significant effect | Decreased | 10 |

| Y300βF | No significant effect | Decreased | 500 |

Influence of Amino Acid Substitutions within the CaaX Motif on FTase Reactivity and Catalysis

The CaaX motif, where 'C' is cysteine, 'a' is typically an aliphatic amino acid, and 'X' is the C-terminal residue, is the primary recognition sequence for FTase. nih.gov The nature of the amino acids at the a1, a2 (B175372), and X positions significantly influences whether a peptide will act as a substrate or an inhibitor.

The residue at the a2 position plays a crucial role in determining substrate versus inhibitor characteristics. Peptides with small, non-polar residues at the a2 position are generally good substrates. acs.org Conversely, the presence of aromatic side chains at this position can lead to competitive inhibition of substrate binding. acs.org For example, the peptide CVFM-COOH acts as a competitive inhibitor of FTase. acs.org

Conformational mapping studies have revealed that the sequence specificity at the third position (a2) of the CaaX motif is a key determinant of whether a tetrapeptide will be a substrate or a non-substrate. researchgate.netnih.gov The presence of β-branched amino acids in this position prevents the peptide from adopting a non-substrate conformation. researchgate.netnih.gov In contrast, other aliphatic amino acids at this position are predicted to favor a non-substrate conformation, provided their N-terminus is available to form an ion pair with the α-phosphate of FPP. pnas.orgresearchgate.netnih.gov The hexapeptide TKCVFM, which contains a valine at the a1 position, is a known substrate for FTase. nih.gov

Substrate Inhibition Phenomena with High Concentrations of CaaX Peptides

While CaaX peptides are substrates for FTase, at high concentrations, some can also act as inhibitors. researchgate.net This phenomenon of substrate inhibition can occur when peptides, in addition to being poorer substrates, bind to the enzyme in a way that impedes the catalytic process. researchgate.net Some CaaX tetrapeptide inhibitors are not farnesylated and are, in fact, more effective inhibitors than their farnesylated counterparts. pnas.orgresearchgate.netnih.gov The binding of these non-substrate peptides, such as CVFM, occurs in a distinct conformation stabilized by an ionic interaction between the peptide's N-terminus and the α-phosphate of the FPP substrate. pnas.orgresearchgate.netnih.gov

Investigation of FTase Catalytic Mechanisms Utilizing this compound

Role of the Cysteine Thiol Group in FTase Catalysis and Product Formation

The cysteine residue within the CaaX motif is central to the catalytic mechanism of FTase. nih.gov The thiol group of this cysteine is highly reactive and plays a direct role in the farnesylation reaction. frontiersin.orgmdpi.com In the enzyme's active site, the cysteine thiol coordinates with the catalytic zinc ion, a step that is believed to activate the thiol for nucleophilic attack on the C1 carbon of the farnesyl group of FPP. nih.govresearchgate.net This zinc-sulfur coordination is a primary requirement for a compound to be classified as an FTase substrate. nih.gov

Spectroscopic studies using cobalt-substituted FTase have provided direct evidence for the coordination of the substrate's thiolate to the metal ion in the active ternary complex. nih.gov These studies also indicate that the sulfur atom of the farnesylated peptide product remains coordinated to the metal. nih.gov The high reactivity of the nucleophilic cysteine, facilitated by its low pKa value, is advantageous for the transferase catalysis. nih.gov

Coordination of the Catalytic Zinc Ion in the FTase Active Site

FTase is a zinc metalloenzyme, with one zinc ion (Zn2+) per heterodimer, located in the β-subunit near the interface with the α-subunit. researchgate.net This zinc ion is essential for the catalytic activity of the enzyme. nih.govresearchgate.net In the absence of a peptide substrate, the zinc ion is coordinated by three conserved residues: Asp297β, Cys299β, and His362β. researchgate.netresearchgate.net

Upon binding of a CaaX peptide substrate, the cysteine thiol of the peptide displaces a water molecule and directly coordinates with the zinc ion. researchgate.netresearchgate.net This coordination is a hallmark of a catalytically competent intermediate in the enzymatic reaction cycle. researchgate.net Crystal structures of FTase in complex with peptide substrates show the CaaX motif in an extended conformation, with the cysteine residue directly interacting with the zinc ion. researchgate.net While the initial crystal structures of the ternary complex showed a significant distance (around 7-8 Å) between the zinc-bound cysteine sulfur and the reactive carbon of FPP, it is understood that conformational changes must occur to bring these reactive centers closer for the reaction to proceed. acs.orgresearchgate.net

Interactive Table: Coordination of the Catalytic Zinc Ion in FTase

| State of FTase | Coordinating Ligands |

| Apoenzyme (no substrate) | Asp297β, Cys299β, His362β, Water molecule |

| Ternary Complex (with FPP and CaaX peptide) | Asp297β, Cys299β, His362β, Cysteine thiol of substrate |

Analysis of Reaction Intermediates and Transition State Mimics

The elucidation of the farnesyltransferase (FTase) reaction mechanism has been significantly advanced by studying reaction intermediates and employing transition state mimics. The peptide this compound, representing the product of the FTase-catalyzed reaction, is central to understanding the latter stages of the catalytic cycle. However, to probe the transition state leading to its formation, researchers have utilized non-reactive substrate analogues and kinetic isotope effect studies.

One powerful technique to investigate the transition state is the measurement of kinetic isotope effects. For instance, studies using farnesyl pyrophosphate (FPP) labeled with tritium (B154650) ([³H]FPP) at the C1 position have provided insights into the nature of the bond-breaking and bond-making steps. A kinetic isotope effect of 1.154 ± 0.006 was measured for a peptide that is slowly farnesylated, suggesting that the FTase-catalyzed reaction proceeds through a concerted mechanism with significant dissociative character at the transition state. nih.gov When a rapidly farnesylated peptide is used, the isotope effect is near unity, indicating that a step other than the chemical transfer, such as a conformational change or product release, is rate-limiting. nih.gov

Structural studies using transition state mimics have also been invaluable. X-ray crystallography of FTase complexed with a CaaX peptide and a non-reactive FPP analogue provides a static picture that mimics the enzyme-substrate complex just before the farnesyl transfer. For example, the structure of rat FTase has been solved in a ternary complex with acetyl-Cys-Val-Ile-selenoMet-COOH (a close analogue of the un-farnesylated precursor) and α-hydroxyfarnesylphosphonic acid (αHFP), an unreactive FPP analogue. nih.gov In this complex, the substrates are positioned within van der Waals contact, and the cysteine sulfur of the peptide coordinates the essential active-site zinc ion. nih.govacs.org Such structures reveal critical interactions and conformational changes that occur upon substrate binding, offering a model for the transition state assembly. acs.org These "frozen" snapshots of the reaction pathway are critical for designing potent, mechanism-based inhibitors of FTase.

| Technique/Mimic | Finding | Implication for Transition State |

| α-Secondary ³H Kinetic Isotope Effect | KIE ≈ 1.15 for a slow peptide substrate. nih.gov | Suggests a concerted mechanism with dissociative (SN1-like) character. nih.gov |

| α-Secondary ³H Kinetic Isotope Effect | KIE ≈ 1.0 for a rapid peptide substrate. nih.gov | Indicates that the chemical step is not rate-limiting; a conformational change or product release is. nih.gov |

| X-ray Crystallography with αHFP and Ac-CVIM(Se)-OH | Substrates are positioned for in-line attack with the cysteine sulfur coordinating the active site zinc. nih.govacs.org | Provides a structural model of the pre-catalytic ternary complex, mimicking the alignment of reactants at the transition state. nih.govacs.org |

This compound as a Reference Substrate for FTase Activity Assays

The farnesylated pentapeptide, this compound, and its precursor, Ac-Cys-Val-Ile-Met-OH, are fundamental tools in the study of protein farnesyltransferase (FTase). The precursor peptide, often abbreviated as CVIM, serves as a widely accepted model substrate for in vitro FTase activity assays due to its simple structure and good reactivity, mimicking the C-terminal CaaX motif of natural FTase protein substrates like Ras. acs.orgnih.gov The product, this compound, is essential as a standard for product identification and for studying the product release step of the kinetic mechanism.

Radiometric assays are a classic and highly sensitive method for quantifying FTase activity and performing detailed kinetic analyses. These assays typically utilize [³H]farnesyl pyrophosphate ([³H]FPP) as the isoprenoid donor and a CaaX peptide, such as Ac-CVIM, as the acceptor substrate.

The principle of the assay involves incubating the enzyme with [³H]FPP and the peptide substrate. The reaction is then quenched, and the radiolabeled farnesylated peptide product is separated from the unreacted [³H]FPP. Common separation methods include silica (B1680970) gel thin-layer chromatography (TLC) or precipitation of the product. acs.org The amount of radioactivity incorporated into the product is then quantified by liquid scintillation counting, providing a direct measure of the enzyme's catalytic rate.

These assays have been instrumental in determining key kinetic parameters for FTase, such as Km, kcat, and the specificity constant (kcat/Km) for various peptide substrates. acs.org For example, kinetic analysis using [³H]FPP and varying concentrations of a CVIM peptide has been used to determine the kcat of FTase. acs.org Furthermore, single-turnover experiments, where the enzyme is pre-incubated with [³H]FPP before the addition of the peptide, have been used to dissect individual steps in the reaction pathway, such as the rate of the chemical transfer versus product release. nih.gov

Table: Example of Kinetic Parameters Determined by Radiometric Assay Note: The following data is illustrative of typical findings and may not represent a specific experiment.

| Substrate | Parameter | Value |

|---|---|---|

| [³H]FPP | Km | ~50 nM |

| Ac-CVIM | Km | ~0.5 µM |

| FTase | kcat | ~0.05 s⁻¹ |

While sensitive, radiometric assays involve the handling of radioactive materials and are often discontinuous. This has driven the development of more convenient and high-throughput spectrophotometric and fluorometric methods for monitoring FTase activity. These assays often use modified CaaX peptide substrates.

Fluorometric assays are particularly common and are often based on changes in the fluorescence of a reporter group attached to the CaaX peptide substrate upon farnesylation. nih.govmdpi.com A widely used approach involves a peptide (e.g., Dansyl-Gly-CVIM) that contains a fluorescent group, such as a dansyl moiety. nih.govmdpi.com The fluorescence of the dansyl group is sensitive to its local environment. In the aqueous solution, the dansylated peptide has a certain fluorescence intensity. Upon enzymatic transfer of the hydrophobic farnesyl group, the resulting farnesylated peptide has a tendency to be incorporated into detergent micelles present in the assay buffer. nih.gov This transfer to a more hydrophobic environment leads to a significant change (typically an increase) in fluorescence intensity, which can be monitored continuously in real-time using a spectrofluorometer. nih.govmdpi.com

Another advanced fluorescence-based method is the use of Fluorescence Resonance Energy Transfer (FRET). In a FRET-based assay, a peptide substrate is synthesized with a FRET donor/acceptor pair (e.g., DABCYL and EDANS) flanking the cleavage site for a subsequent processing enzyme. nih.gov While more commonly applied to proteases that act after farnesylation, the principle of detecting a conformational change or processing event via FRET is a powerful tool in the broader field of post-translational modification research. nih.govnih.gov

These continuous assays are highly amenable to high-throughput screening (HTS) of potential FTase inhibitors, which is a major focus in anti-cancer drug discovery. nih.govbioassaysys.com

Interactions with Other Prenyl-Processing Enzymes (e.g., Rce1p, Ste24p)

Following the farnesylation of the cysteine residue within the CaaX motif, proteins undergo further maturation steps. The first of these is the endoproteolytic cleavage of the "-aaX" tripeptide, a reaction catalyzed by specific proteases. nih.govbiorxiv.org In yeast and mammals, two integral membrane proteases, Rce1p (Ras-converting enzyme 1) and Ste24p, are primarily responsible for this cleavage. nih.govbiorxiv.org Therefore, a farnesylated peptide like this compound is not the final product in the cell but rather an intermediate substrate for these CaaX proteases.

Rce1p and Ste24p, while functionally related, are structurally distinct enzymes with partially overlapping but also unique substrate specificities. nih.govnih.gov Rce1p shows a strong preference for farnesylated substrates, with the isoprenoid lipid being a key recognition element for the enzyme. nih.govnih.gov Ste24p also processes farnesylated proteins but has a broader substrate specificity and can, in some contexts, cleave non-prenylated substrates as well. nih.gov

The farnesylated CVIM sequence is a substrate for these proteases. Assays for Rce1p and Ste24p activity have been developed using synthetic farnesylated peptides that mimic the C-terminus of farnesylated Ras. For instance, fluorescently quenched peptides such as DABCYL-ARSGAKASGC(farnesyl)LVS-EDANS have been used to monitor Rce1p activity in vitro. nih.gov Cleavage of the peptide separates the quencher (DABCYL) from the fluorophore (EDANS), resulting in an increase in fluorescence. nih.gov

Studies have shown that the nature of the amino acids in the a₁a₂X positions influences the efficiency of cleavage by Rce1p and Ste24p. Both enzymes are metalloproteases, with Ste24p containing a characteristic HEXXH zinc-binding motif. researchgate.net The interaction of farnesylated peptides with these enzymes is critical for the proper localization and function of numerous signaling proteins, making Rce1p and Ste24p themselves potential therapeutic targets.

Table: CaaX Processing Enzymes and Substrate Recognition

| Enzyme | Key Feature | Substrate Recognition | Role in Processing this compound |

|---|---|---|---|

| Rce1p | Integral membrane protease. researchgate.net | Requires the farnesyl group for efficient substrate recognition and cleavage. nih.govnih.gov | Cleaves the peptide bond between the farnesylated cysteine and the valine, releasing the -VIM tripeptide. |

| Ste24p | Integral membrane zinc metalloprotease. researchgate.net | Can process farnesylated substrates like Rce1p, but may have broader specificity. nih.govbiorxiv.org | Can also cleave the peptide bond C-terminal to the farnesylated cysteine. biorxiv.org |

Structural Biology Insights from Ac Cys Farnesyl Val Ile Met Oh Complexes

Co-crystallization Studies of FTase with AC-CYS(FARNESYL)-VAL-ILE-MET-OH and Related Analogs

Co-crystallization studies have been fundamental in elucidating the mechanism of farnesylation. Researchers have successfully determined the crystal structures of human and rat FTase in ternary complexes with an FPP analog and various CaaX peptide substrates or inhibitors. pnas.orgnih.gov These structures reveal the precise molecular architecture of the active site and the binding modes of the substrates, which are essential for the subsequent catalytic transfer of the farnesyl group. A key example is the structure of FTase complexed with an acetyl-capped CVIM peptide and an FPP analog, which serves as a close model for understanding the binding of the precursor to this compound. acs.org

Structural analyses of FTase-bound CaaX peptides, such as CVIM and CVFM, consistently show the peptide backbone adopting an extended conformation as it spans the large active-site cavity. nih.govacs.org This is in contrast to some earlier solution-based NMR studies that suggested a β-turn conformation. nih.gov The extended conformation is stabilized by interactions with both the enzyme and the FPP analog. acs.org

Crucially, the conformation distinguishes between substrates and non-substrate inhibitors. Peptides like CVFM, which are poor substrates, can adopt a "non-substrate" conformation stabilized by an ionic bond between the peptide's N-terminus and the α-phosphate of FPP. pnas.org However, the presence of a β-branched amino acid, such as isoleucine at the a2 (B175372) position (as in this compound), sterically hinders the formation of this non-substrate conformation. pnas.orgnih.gov This forces the peptide into an extended, substrate-competent conformation, positioning it for the farnesyl transfer reaction. pnas.org In this active conformation, the cysteine sulfur is positioned approximately 7 Å from the C1 carbon of the FPP analog, a distance that necessitates further conformational change for catalysis to occur. acs.org

The binding of the CaaX peptide precursor within the FTase active site is a highly specific process governed by a network of molecular interactions. The primary and most critical interaction is the coordination of the cysteine thiol(ate) of the CaaX motif to a catalytic zinc ion (Zn²⁺) located in the β-subunit of FTase. nih.govacs.org This zinc ion is also coordinated by three residues from the enzyme: Asp297β, Cys299β, and His362β. acs.org

Beyond the zinc coordination, the peptide's side chains and backbone form numerous contacts with both FTase subunits and the bound FPP analog. The binding of the peptide precursor to this compound is characterized by the following key interactions:

Hydrophobic Interactions : The aliphatic side chains of the a1 (Val) and a2 (Ile) residues, along with the farnesyl group itself, are situated within a deep, hydrophobic pocket lined by aromatic and aliphatic residues of FTase. nih.govacs.org

Electrostatic and Hydrogen Bonds : The C-terminal carboxylate group of the peptide forms crucial hydrogen bonds with residues such as Gln167α and Arg202β. nih.gov The backbone carbonyl of the a2 residue also forms a hydrogen bond with the side chain of Arg202β. nih.gov

Interactions with FPP : The peptide lies adjacent to the FPP analog, with its side chains making van der Waals contacts with the isoprenoid chain. acs.org

The table below summarizes the key residues of FTase involved in the binding of the CaaX peptide precursor.

| Interacting FTase Residue | Subunit | Role in Peptide Binding | Reference |

| Gln167α | α | Hydrogen bonds with the peptide's C-terminal carboxylate. | nih.gov |

| Arg202β | β | Hydrogen bonds with the a2 backbone carbonyl and C-terminal carboxylate. | nih.gov |

| Asp297β | β | Coordinates the catalytic Zn²⁺ ion. | acs.org |

| Cys299β | β | Coordinates the catalytic Zn²⁺ ion. | acs.org |

| His362β | β | Coordinates the catalytic Zn²⁺ ion. | acs.org |

FTase exhibits stringent specificity for its CaaX peptide substrates, which is dictated by the structural features of its active site. wikipedia.org The recognition process is dominated by side-chain interactions rather than extensive backbone hydrogen bonding. acs.org

The specificity for the CaaX motif can be broken down by position:

Cys (C) : The requirement for cysteine at the fourth position from the C-terminus is absolute, as its thiol group is essential for coordinating the catalytic zinc ion and for the subsequent nucleophilic attack to form a thioether bond with the farnesyl group. nih.govacs.org

a1 and a2 : These two positions must typically be aliphatic amino acids. wikipedia.org The active site contains a hydrophobic pocket that accommodates these side chains. The identity of the a2 residue is particularly important for distinguishing between substrates and inhibitors. As noted, a β-branched residue like isoleucine (as in the target peptide) or valine promotes a substrate-like conformation. pnas.orgnih.gov

X : The C-terminal 'X' residue is a key determinant for distinguishing between substrates of FTase and the related enzyme geranylgeranyltransferase-I (GGTase-I). For FTase, the 'X' residue is typically Methionine, Serine, Glutamine, Alanine, or Cysteine. acs.org The binding pocket for the X residue is shaped to favor these specific amino acids.

Analysis of Ternary Complex Structures (Enzyme:Farnesyl Analog:this compound)

The ternary complex structure of FTase, a non-reactive FPP analog (α-hydroxyfarnesylphosphonic acid or HFP), and the peptide Ac-CVIM provides a snapshot of the enzyme active site just before catalysis. nih.govacs.org In this structure (PDB ID: 1QBQ), the farnesyl moiety of the analog and the peptide substrate share the same hydrophobic binding channel at the interface of the α and β subunits. acs.org

The diphosphate-binding site is a distinct, highly positively charged pocket composed of several basic residues, including Lys164α, Arg291β, and Lys294β, which anchor the negatively charged phosphate (B84403) groups of FPP through strong electrostatic interactions. nih.govacs.org The farnesyl chain of the FPP analog extends into the hydrophobic tunnel, lying parallel to the bound peptide. acs.org This arrangement positions the reactive ends of both substrates in proximity, although, as mentioned, a final conformational adjustment is required to bring the cysteine sulfur and the FPP C1 carbon within bonding distance. acs.org

Investigation of Conformational Dynamics of FTase upon Ligand Binding

Substrate binding induces significant conformational changes in FTase. Comparison of the unliganded FTase structure with the ternary complex reveals major rearrangements of several active site side chains to accommodate the two substrates. acs.org Molecular dynamics simulations suggest that the binding of the CaaX peptide can influence the flexibility and conformation of the bound FPP. researchgate.net Peptides that adopt a more extended conformation appear to be important for altering the flexibility of the FPP's pyrophosphate moiety, which may be a crucial step in positioning it for catalysis. researchgate.net

Furthermore, the catalytic cycle involves significant dynamic events beyond initial binding. Kinetic studies have shown that the release of the farnesylated peptide product is the rate-limiting step of the reaction. researchgate.netnih.gov This product release is greatly accelerated by the binding of a new molecule of FPP, which is proposed to bind at a secondary site, trapping the farnesyl moiety of the product in an "exit groove" and facilitating its dissociation. researchgate.net This highlights that the interaction of FTase with its substrates and products is a highly dynamic process involving multiple conformational states.

Ac Cys Farnesyl Val Ile Met Oh As a Research Tool in Cellular and Molecular Systems

Probing Protein Farnesylation Pathways in In Vitro Systems and Cell Extracts

The compound AC-CYS(FARNESYL)-VAL-ILE-MET-OH and similar farnesylated peptides are instrumental in elucidating the mechanisms of protein farnesylation. In vitro assays utilizing this peptide alongside farnesyltransferase (FTase), the enzyme responsible for farnesylation, allow for detailed kinetic studies and substrate specificity analysis. doi.orgnih.gov By acting as a competitive inhibitor or an alternative substrate, this peptide helps to characterize the binding and catalytic parameters of FTase. nih.govbohrium.com

For instance, researchers have used such peptides in conjunction with farnesyl pyrophosphate (FPP), the farnesyl group donor, to monitor the enzymatic activity of FTase. nih.gov The transfer of the farnesyl group to the cysteine residue of the peptide can be detected and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.net These in vitro reconstitution systems are essential for understanding the fundamental biochemistry of protein farnesylation.

Furthermore, cell extracts provide a more complex environment to study farnesylation. By introducing this compound into cell lysates, scientists can investigate its effect on the farnesylation of endogenous proteins. This approach helps to identify novel protein substrates of FTase and to understand how the farnesylation process is regulated within a cellular context.

Investigating Cellular Signaling Pathway Modulation via Prenylation Analogs

The introduction of farnesylated peptide analogs like this compound into cellular systems allows for the direct investigation of how protein prenylation modulates various signaling pathways. uky.edu

Impact on Protein Localization and Membrane Association Mechanisms

A primary function of farnesylation is to increase the hydrophobicity of a protein, thereby facilitating its anchoring to cellular membranes. creative-proteomics.com This membrane association is critical for the function of many signaling proteins, including the Ras family of small GTPases. creative-proteomics.comacs.org The farnesyl group, along with other potential modifications, acts as a membrane anchor. nih.gov

Studies using farnesylated peptides have demonstrated their ability to partition into lipid bilayers, mimicking the behavior of farnesylated proteins. nih.gov The specific characteristics of the peptide, such as its charge, can influence its interaction with the membrane. nih.gov By observing the localization of fluorescently-tagged versions of these peptides or by using biophysical techniques, researchers can gain insights into the physical principles governing the membrane association of farnesylated proteins. This knowledge is crucial for understanding how cells spatially regulate signaling events.

Effects on Downstream Effector Proteins and Protein-Protein Interaction Networks

Once localized to membranes, farnesylated proteins often serve as scaffolds or active signaling molecules that interact with a host of downstream effector proteins. researchgate.net The farnesyl moiety itself can contribute to the binding affinity and specificity of these protein-protein interactions.

The introduction of this compound or similar compounds can disrupt or modulate these interactions. For example, by competing for binding sites on effector proteins that recognize the farnesyl group, these peptides can inhibit or alter downstream signaling cascades. Research has shown that inhibiting farnesylation can impact signaling pathways such as the Raf/extracellular signal-regulated kinase (ERK) pathway, which is crucial for processes like cell growth and differentiation. scienceopen.com The ability to dissect these protein-protein interaction networks is fundamental to understanding the complex web of cellular communication.

Development of this compound as a Mechanistic Probe

Beyond its use as a modulator of signaling, this compound and its derivatives can be developed into powerful mechanistic probes for identifying and characterizing the "prenylome"—the complete set of prenylated proteins in a cell.

Use in Affinity Purification for Identifying Prenyl-Binding Proteins

By immobilizing this compound onto a solid support, such as agarose (B213101) beads, it can be used as bait in affinity purification experiments. When cell lysates are passed over this matrix, proteins that specifically bind to the farnesylated peptide will be captured. These "prenyl-binding" proteins can then be eluted and identified using mass spectrometry. This approach has been instrumental in identifying proteins that contain prenyl-binding domains, such as PDEδ, which is known to bind to farnesylated Ras proteins. researchgate.net

| Application | Technique | Outcome |

| Identification of Prenyl-Binding Proteins | Affinity Purification | Isolation and identification of proteins that specifically interact with the farnesyl group. |

| Characterization of Binding Partners | Co-immunoprecipitation | Validation of interactions between farnesylated proteins and their binding partners in a cellular context. |

Applications in Proteomics for Elucidating the Prenylome

The field of chemical proteomics has developed sophisticated methods to identify the full complement of prenylated proteins. acs.orgnih.govnih.gov These strategies often involve metabolic labeling with modified isoprenoid precursors that contain a "handle" for subsequent enrichment. nih.govnih.gov While this compound itself is not a metabolic label, the principles learned from its interactions can inform the design of such probes.

Furthermore, synthetic farnesylated peptides are crucial for validating the hits from proteomic screens. Once a candidate farnesylated protein is identified, a synthetic peptide corresponding to its C-terminus can be synthesized and used in in vitro farnesylation assays to confirm that it is a bona fide substrate of FTase. This integrated approach, combining proteomics with biochemical validation, is essential for accurately mapping the cellular prenylome and understanding its broad biological significance. researchgate.net

Employing this compound in Peptide Library Screening for Novel Substrate Identification

The study of post-translational modifications is critical to understanding protein function, and farnesylation—the attachment of a 15-carbon farnesyl group to a cysteine residue—plays a key role in protein localization and signal transduction. nih.govnih.gov This reaction is catalyzed by the enzyme farnesyltransferase (FTase), which recognizes specific amino acid sequences, typically the C-terminal CaaX box, where 'C' is cysteine, 'a' is often an aliphatic amino acid, and 'X' determines the specificity. nih.govwikipedia.org Identifying the full range of protein substrates for FTase is crucial for understanding its biological roles and the mechanisms of farnesyltransferase inhibitors (FTIs), which are being investigated as therapeutics. nih.govnih.gov

Peptide library screening has emerged as a powerful tool for discovering novel substrates for enzymes like FTase. researchgate.netnih.gov These libraries consist of a large number of different peptide sequences that can be tested simultaneously to identify which ones act as substrates. nih.gov The compound this compound represents the farnesylated product of a potential FTase substrate, AC-CYS-VAL-ILE-MET-OH. In the context of library screening, libraries of non-farnesylated peptides are created and screened, and the formation of their farnesylated counterparts is the key indicator of a successful substrate. Therefore, compounds like this compound serve as critical reference points and models for the products being identified.

Research Findings from Peptide Library Screening

Research has moved beyond the canonical four-amino-acid CaaX motif to explore longer sequences, such as pentapeptides, as potential FTase substrates. nih.govresearchgate.net In these studies, a library of peptides is synthesized, often using solid-phase peptide synthesis, and then screened for farnesylation by FTase. nih.govnih.gov

One common method for detecting farnesylation is Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), which can distinguish between the unreacted peptide and the heavier, farnesylated product. nih.gov Another technique is a high-performance liquid chromatography (HPLC)-based fluorescence assay, which relies on the significant increase in retention time observed when a peptide becomes farnesylated. mdpi.com

A comprehensive screening of a peptide library representing the C-termini of 213 human proteins led to the identification of numerous new FTase substrates. nih.gov The study revealed two distinct classes of substrates based on their reactivity profiles.

| Substrate Class | Description | Number of Novel Substrates Identified (Initial Library) | Sequence Characteristics |

|---|---|---|---|

| Multiple-Turnover (MTO) | Substrates that are efficiently farnesylated, allowing the enzyme to catalyze multiple reactions. | 77 | Correlates well with the proposed CaaX model, preferring a nonpolar amino acid at the a₂ position and Phe, Met, or Gln at the X position. |

| Single-Turnover (STO) | Substrates that are farnesylated only under single-turnover conditions, suggesting a much slower reaction or product release. | 85 | Show significantly more variation at the a₂ and X positions and are not well-described by existing farnesylation prediction algorithms. |

This discovery of a large cohort of single-turnover substrates suggests that the range of proteins affected by FTase in a cellular context may be broader than previously understood and could be subject to different regulatory mechanisms. nih.gov

Further studies using pentapeptide libraries have expanded our understanding of sequence requirements. Research on libraries based on the parental sequences CMIIM and CSLMQ has shown that variations at each position affect the efficiency of farnesylation, reinforcing the importance of the C-terminal tripeptide motif for substrate recognition. nih.govresearchgate.net The structural analysis of a farnesylated pentapeptide (CMIIM) bound to FTase revealed that its C-terminal tripeptide aligns in a manner similar to that of traditional tetrapeptide substrates. nih.gov

The screening results highlight specific amino acid preferences at key positions within the substrate sequence, which is critical for predicting new substrates.

| Position in Sequence (C-a₁-a₂-X) | Observed Preferences for Efficient Substrates | Examples of Favorable Residues |

|---|---|---|

| a₁ | Shows a preference for certain charged amino acids like Lysine and Arginine. nih.gov | Lys, Arg |

| a₂ | Efficient multiple-turnover reactivity is strongly correlated with the presence of a nonpolar amino acid. nih.gov | Val, Ile, Leu |

| X (C-terminus) | Largely determines specificity for FTase. nih.gov Efficient substrates typically end in specific residues. nih.gov | Met, Gln, Phe, Ser |

Computational and Biophysical Approaches for Studying Ac Cys Farnesyl Val Ile Met Oh Interactions

Molecular Docking and Dynamics Simulations of AC-CYS(FARNESYL)-VAL-ILE-MET-OH with FTase.nih.govacs.org

Molecular docking and dynamics simulations are powerful computational tools used to model the interaction between a ligand, such as this compound, and its protein target, FTase. nih.gov These methods are crucial for understanding the binding mechanism at an atomic level. youtube.com

Binding affinity, often expressed as the binding free energy, can be estimated using scoring functions within docking programs or more rigorous methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PB/SA) calculations following molecular dynamics simulations. researchgate.net These predictions are crucial for the initial screening and optimization of potential FTase inhibitors. biorxiv.org

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, allowing for a more detailed analysis of the energetic contributions to binding. nih.gov By simulating the movement of atoms over time, MD can reveal the importance of specific interactions and the role of conformational changes in the binding process.

For FTase inhibitors, the primary energetic contributions to binding are:

Zinc Coordination: The interaction between the cysteine thiol of the peptidomimetic and the active site zinc ion is a major stabilizing factor.

Hydrophobic Interactions: The farnesyl tail fits into a large, hydrophobic pocket of FTase, leading to a significant favorable change in entropy due to the release of ordered water molecules. nih.gov

Van der Waals Forces: Numerous close contacts between the atoms of the ligand and the protein contribute significantly to the binding energy. researchgate.net

Hydrogen Bonds: The peptide backbone and side chains of the ligand can form hydrogen bonds with residues in the FTase active site, providing specificity and additional binding energy. nih.gov

| Interaction Type | Description | Key Residues/Moieties Involved |

|---|---|---|

| Zinc Coordination | Covalent-like interaction between the sulfur atom of the cysteine residue and the active site zinc ion. | Cysteine thiol, Zn2+ ion |

| Hydrophobic Interactions | The nonpolar farnesyl group is buried in a hydrophobic pocket of FTase. | Farnesyl group, TrpB102, TyrB300, TrpB106 nih.govtandfonline.com |

| Van der Waals Forces | Non-specific, short-range attractions between the ligand and protein atoms. | Val, Ile, Met side chains and various active site residues |

| Hydrogen Bonds | Directional interactions between hydrogen bond donors and acceptors on the ligand and protein. | Peptide backbone, ArgB202, AspB359 nih.govtandfonline.com |

Quantitative Structure-Activity Relationship (QSAR) Studies for CaaX Peptidomimetics.nih.govlongdom.org

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. longdom.org For CaaX peptidomimetics, QSAR studies are used to understand how variations in the peptide sequence and modifications to the farnesyl group affect the inhibitory potency against FTase. nih.govnih.gov

These models are built by calculating a set of molecular descriptors for each compound, which can include physicochemical properties (e.g., logP, molecular weight), electronic properties, and steric parameters. longdom.org Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that predicts the biological activity (e.g., IC50) based on these descriptors. nih.govresearchgate.net QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent FTase inhibitors. researchgate.net

Protein-Ligand Interaction Fingerprinting and Pharmacophore Modeling.nih.govtandfonline.com

Protein-ligand interaction fingerprinting (PLIF) is a computational method used to represent the 3D interactions between a protein and a ligand in a 1D bit string. nih.govblopig.com Each bit in the fingerprint corresponds to a specific interaction with a particular residue in the binding site. blopig.com By comparing the PLIFs of different ligands, researchers can identify common interaction patterns that are important for binding and cluster compounds based on their binding modes. cresset-group.comgithub.com This information is valuable for understanding structure-activity relationships and for triaging hits from virtual screening campaigns. cresset-group.com

Pharmacophore modeling, on the other hand, defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific target. nih.govnih.govrsc.org For FTase inhibitors, a typical pharmacophore model would include a feature for the zinc-coordinating thiol, a large hydrophobic feature for the farnesyl group, and additional features corresponding to key hydrogen bond and hydrophobic interactions made by the peptide portion of the molecule. nih.govtandfonline.com These models are instrumental in virtual screening to identify novel and structurally diverse FTase inhibitors. tandfonline.comnih.gov

| Pharmacophore Feature | Corresponding Chemical Group in this compound | Interacting FTase Residue/Component |

|---|---|---|

| Zinc Ligand | Cysteine Thiol | Zn2+ ion |

| Hydrophobic/Aromatic | Farnesyl Group | Hydrophobic pocket (e.g., TrpB102, TrpB106) nih.govtandfonline.com |

| Hydrogen Bond Acceptor | Peptide carbonyl oxygens | ArgB202 nih.govtandfonline.com |

| Hydrogen Bond Donor | Peptide amide hydrogens | AspB359 nih.govtandfonline.com |

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Conformational Analysis and Binding.nih.gov

Spectroscopic techniques provide experimental data on the conformation of this compound in solution and its binding to FTase.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. copernicus.org For a flexible molecule like a farnesylated peptide, NMR can provide information on the preferred conformations of the peptide backbone and the farnesyl chain. nih.gov Upon binding to FTase, changes in the NMR spectrum of the ligand or the protein can confirm binding, identify the residues involved in the interaction, and provide insights into conformational changes that occur upon complex formation. nih.gov

Mass spectrometry (MS) can be used to confirm the identity and purity of the synthesized peptidomimetic. nih.gov Furthermore, native mass spectrometry, performed under non-denaturing conditions, can be used to directly observe the non-covalent complex between FTase and this compound. nih.gov This allows for the determination of the binding stoichiometry and can provide an estimate of the binding affinity. nih.goveurofinsdiscovery.com Ligand-binding mass spectrometry (LBMS) combines affinity capture with mass spectrometric detection to study ligand-protein interactions in complex mixtures. nih.govyoutube.com

Analytical Ultracentrifugation and Isothermal Titration Calorimetry for Binding Thermodynamics.nih.gov

Analytical ultracentrifugation (AUC) and isothermal titration calorimetry (ITC) are biophysical techniques that provide quantitative data on binding thermodynamics in solution. nih.gov

Analytical ultracentrifugation (AUC) measures the sedimentation rate of molecules in a strong centrifugal field. youtube.comyoutube.com By monitoring the sedimentation of FTase in the presence of increasing concentrations of this compound, one can determine the stoichiometry of the complex and the binding affinity. nih.govnih.gov AUC is particularly useful for studying systems that may involve changes in conformation or oligomerization state upon ligand binding. youtube.com

Isothermal titration calorimetry (ITC) directly measures the heat released or absorbed during a binding event. frontiersin.orgmalvernpanalytical.com In an ITC experiment, the ligand is titrated into a solution containing the protein, and the resulting heat changes are measured. tainstruments.comnih.gov This allows for the direct determination of the binding affinity (Kd), the stoichiometry of the interaction (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. malvernpanalytical.com This complete thermodynamic profile is invaluable for understanding the driving forces of the interaction and for guiding the optimization of inhibitors. tainstruments.com

Broader Implications for Understanding Protein Prenylation Mechanisms

Discriminating Farnesylation vs. Geranylgeranylation Selectivity and Mechanism

Protein prenylation is primarily carried out by two related enzymes, protein farnesyltransferase (FTase) and protein geranylgeranyltransferase type I (GGTase-I), which attach a 15-carbon farnesyl group or a 20-carbon geranylgeranyl group, respectively. umich.edu A key determinant of which lipid is attached lies in the C-terminal tetrapeptide sequence of the substrate protein, known as the "CaaX box," where 'C' is the cysteine to be prenylated, 'a' is typically an aliphatic amino acid, and 'X' is the terminal residue. nih.govmolbiolcell.org

The identity of the 'X' amino acid is the primary factor for discriminating between FTase and GGTase-I substrates. molbiolcell.org

Farnesyltransferase (FTase) preferentially recognizes proteins where the 'X' in the CaaX motif is Methionine, Serine, Glutamine, or Alanine. nih.govnih.gov The peptide sequence within AC-CYS(FARNESYL)-VAL-ILE-MET-OH is Cys-Val-Ile-Met. This C-V-I-M motif is a canonical substrate for FTase, making this compound an excellent model for studying farnesylation-specific events.

Geranylgeranyltransferase I (GGTase-I) typically acts on proteins where the 'X' residue is a Leucine (B10760876) or Phenylalanine. molbiolcell.orgnih.gov

The peptide's internal amino acids also play a role. The presence of β-branched amino acids like Valine and Isoleucine in the 'a1' and 'a2' positions, as seen in this compound, is a feature of efficient FTase substrates. pnas.org Structural studies have shown that peptides with Isoleucine or Valine at the a2 (B175372) position are strong substrates for farnesylation. pnas.org The compound this compound, being a product of farnesylation, can be used to probe the binding pockets of enzymes and interacting proteins that specifically recognize the farnesyl lipid in the context of a relevant peptide sequence.

Table 1: Comparison of FTase and GGTase-I Specificity

| Feature | Protein Farnesyltransferase (FTase) | Protein Geranylgeranyltransferase I (GGTase-I) |

|---|---|---|

| Lipid Substrate | Farnesyl diphosphate (B83284) (FPP) (15-Carbon) | Geranylgeranyl diphosphate (GGPP) (20-Carbon) |

| CaaX 'X' Residue Preference | Methionine, Serine, Alanine, Glutamine molbiolcell.orgnih.gov | Leucine, Phenylalanine molbiolcell.orgnih.gov |

| Example Protein Substrates | Ras family proteins (e.g., K-Ras, N-Ras), nuclear lamins researchgate.net | Rho family proteins, G-protein γ subunits pnas.org |

Interplay with Other Post-Translational Modifications (e.g., Carboxymethylation)

Farnesylation is the first in a series of post-translational modifications that occur on CaaX-containing proteins. nih.gov Following the attachment of the farnesyl group, the protein undergoes two additional enzymatic steps, which are critical for its maturation and proper localization. nih.govacs.org

Proteolytic Cleavage: The three terminal amino acids (the "-aaX" portion) are cleaved off by a specific endoprotease, such as Ras-converting enzyme 1 (Rce1). molbiolcell.org In the context of a protein ending in CVIM, the Val-Ile-Met would be removed.

Carboxymethylation: The newly exposed farnesylcysteine at the C-terminus is then methylated by isoprenylcysteine carboxyl methyltransferase (Icmt). molbiolcell.org This modification neutralizes the negative charge of the carboxyl group and increases the hydrophobicity of the C-terminus, which can enhance membrane association and influence protein-protein interactions. nih.gov

The compound this compound represents the state of the protein immediately after farnesylation but before these subsequent modifications. It can, therefore, be used as a specific substrate to study the activity and specificity of the Rce1 protease. A modified version, AC-Cys(Farnesyl)-OH, would be the ideal substrate for studying the Icmt methyltransferase. The evolutionary conservation of this multi-step processing pathway suggests it plays a critical, though not fully understood, role in regulating the function of farnesylated proteins. molbiolcell.org

Table 2: Post-Farnesylation Processing of CaaX Proteins

| Step | Enzyme | Substrate | Product | Function of Modification |

|---|---|---|---|---|

| 1. Prenylation | Farnesyltransferase (FTase) | Protein-CaaX | Protein-Cys(Farnesyl)-aaX | Initial membrane targeting, serves as a signal for next step wikipedia.org |

| 2. Proteolysis | Rce1 (Ras-converting enzyme 1) | Protein-Cys(Farnesyl)-aaX | Protein-Cys(Farnesyl) | Exposes the farnesylcysteine for methylation molbiolcell.org |

| 3. Methylation | Icmt (Isoprenylcysteine carboxyl methyltransferase) | Protein-Cys(Farnesyl) | Protein-Cys(Farnesyl)-OCH₃ | Increases hydrophobicity, influences localization and protein interactions nih.gov |

Evolutionary Perspectives on Protein Prenylation and Protein-Ligand Interactions

Protein prenylation is a ubiquitous and ancient post-translational modification found across all eukaryotic life, indicating its fundamental importance. nih.govresearchgate.net The enzymes FTase and GGTase-I likely evolved from a common ancestral gene, diverging to recognize different lipid substrates and CaaX box sequences. researchgate.net The strict conservation of the CaaX motif itself highlights its critical role as a signaling sequence for localization and function. researchgate.net

The evolution of two distinct prenylation pathways (farnesylation and geranylgeranylation) may be linked to the different functional requirements of the modified proteins. molbiolcell.org For instance, the subsequent processing via proteolysis and carboxymethylation is tightly associated with farnesylated proteins like Ras, suggesting a co-evolution of this entire modification cascade to fine-tune specific signaling pathways. molbiolcell.org

Beyond simply acting as a greasy anchor, the farnesyl group itself functions as a ligand. It can be recognized and bound by specific hydrophobic pockets on other proteins, such as chaperones or downstream effectors. nih.gov This "molecular handle" function adds a layer of specificity to protein-protein interactions. nih.gov The peptide this compound provides a model system to study these specific farnesyl-protein interactions, helping to unravel the evolutionary design principles that govern the assembly of signaling complexes at membrane surfaces.

This compound as a Blueprint for Designing Advanced Chemical Biology Tools

The defined chemical structure of this compound makes it an ideal starting point for the rational design of more sophisticated chemical probes and potential therapeutic agents. nih.govresearchgate.net As a stable mimic of a farnesylated protein C-terminus, it serves as a blueprint for several applications.

Inhibitor Development: By modifying the peptide backbone to resist degradation (creating a peptidomimetic), this compound can be converted into a potent inhibitor of enzymes that recognize farnesylated proteins, such as Icmt or farnesyl-binding effector proteins. nih.gov

Probing Protein Interactions: The peptide can be used in competitive binding assays to identify and characterize new proteins that interact with farnesylated substrates.

Dissecting Signaling Pathways: Attaching fluorescent tags or affinity labels to the peptide allows for the visualization and isolation of complexes involved in prenylation-dependent signaling pathways. researchgate.net

The design of such tools relies on a deep understanding of the structure-activity relationships, which compounds like this compound help to establish. taylorfrancis.com By systematically altering the peptide sequence (e.g., swapping Met for Leu) or the lipid group (farnesyl vs. geranylgeranyl), researchers can create a suite of specific tools to independently investigate the farnesylation and geranylgeranylation pathways, providing clarity on their distinct biological roles.

Table 3: Applications of this compound as a Chemical Biology Tool

| Application Area | Description | Rationale |

|---|---|---|

| Enzyme Assays | Use as a substrate to measure the activity of post-prenylation processing enzymes like Rce1. | Mimics the direct product of FTase action, providing a specific substrate for the next enzyme in the cascade. molbiolcell.org |

| Competitive Inhibition | Acts as a competitive inhibitor for proteins that bind to the farnesylated C-terminus of target proteins. | The farnesylated peptide can occupy the binding site on an effector protein, preventing the natural substrate from binding. nih.gov |

| Peptidomimetic Design | Serves as the lead compound for creating more stable and potent inhibitors of prenylation-dependent pathways. | The peptide sequence provides specificity, while chemical modifications can enhance drug-like properties like stability and cell permeability. nih.govresearchgate.net |

| Affinity Probes | Modification with biotin (B1667282) or other tags to pull down and identify new farnesyl-binding proteins from cell lysates. | Allows for the unbiased discovery of novel protein-protein interactions mediated by the farnesyl group. researchgate.net |

Future Research Directions and Unanswered Questions

Elucidating the Full Spectrum of FTase Substrates and Their Context-Dependent Specificity

A primary challenge in the field of protein prenylation is the incomplete identification of the entire complement of proteins that undergo farnesylation, known as the "farnesylome". While farnesyltransferase (FTase) recognizes a C-terminal CaaX motif, where 'C' is the cysteine to be farnesylated, 'a' is typically an aliphatic amino acid, and 'X' determines specificity, our understanding of this recognition process is still evolving. wikipedia.orgwikipedia.org

Future research must move beyond simple sequence-based predictions to understand substrate specificity in the context of the cellular environment. It is known that FTase can farnesylate peptides under both multiple-turnover and single-turnover conditions, suggesting two classes of substrates with different reactivity profiles. nih.gov This distinction is crucial, as single-turnover substrates may not be efficiently farnesylated in a cellular context and are not well-described by current prediction algorithms. nih.gov

Key unanswered questions include:

How many proteins in the human proteome are authentic, physiologically relevant substrates of FTase? nih.gov

What cellular factors, such as chaperone proteins or subcellular localization, influence whether a protein with a potential CaaX box is actually farnesylated in vivo? acs.org

How does the specificity of FTase overlap with geranylgeranyltransferase I (GGTase-I), and what are the functional consequences of this "cross-prenylation"? wikipedia.orgnih.gov

Systematic screening of peptide libraries, representing the C-termini of human proteins, has been a fruitful approach, identifying numerous novel FTase substrates. nih.govnih.gov Future efforts will likely involve refining these library-based methods and combining them with advanced proteomic techniques to map farnesylation events directly in various cell types and tissues. nih.gov Furthermore, engineering FTase variants with altered substrate specificity can help to probe the rules of recognition and create bio-orthogonal prenylation pathways for research purposes. nih.gov

Table 1: Classes of FTase Peptide Substrates and Their Characteristics

| Substrate Class | Reactivity with FTase | Sequence Characteristics | Predictive Model Accuracy |

|---|---|---|---|

| Multiple-Turnover | Efficient, continuous farnesylation | Correlates well with the proposed Ca1a2X model (nonpolar a2 (B175372); Phe, Met, or Gln at X) | High |

| Single-Turnover | Farnesylated only once per enzyme encounter | Significant variation at a2 and X positions | Low |

Developing Advanced Research Probes Based on the AC-CYS(FARNESYL)-VAL-ILE-MET-OH Scaffold

The this compound peptide represents a core structural motif that can be elaborated into sophisticated chemical probes to study protein prenylation. nih.gov The development of such tools is essential for visualizing and quantifying farnesylation events in complex biological systems.

Future directions in probe development include:

Fluorophore-Conjugated Probes: Attaching environmentally sensitive fluorophores (e.g., dansyl groups) to farnesylated peptides allows for real-time monitoring of enzyme kinetics and binding interactions through fluorescence-based assays. nih.govacs.org

Biotinylated and Bioorthogonal Probes: Incorporating biotin (B1667282) or bioorthogonal handles like azides and alkynes into farnesylated peptide scaffolds enables the capture, enrichment, and identification of interacting proteins. acs.orgnih.gov These probes can be used in chemical proteomic workflows to pull down and identify enzymes or binding partners that recognize the farnesylated C-terminus.

Activity-Based and Affinity-Based Probes (ABPs and AfBPs): Designing probes that covalently modify the active site of interacting enzymes (ABPs) or bind with high affinity through photo-crosslinking (AfBPs) can definitively identify and characterize novel enzymatic activities. nih.gov A probe based on the this compound structure could be designed to target enzymes like the farnesylcysteine-specific endoprotease Rce1.

Cell-Permeable Probes: Modifying the peptide backbone or conjugating it to cell-penetrating sequences can facilitate the delivery of these probes into living cells. nih.gov This would allow for the study of farnesylation-dependent processes and protein interactions in their native cellular environment. nih.gov

These advanced probes will be instrumental in moving beyond in vitro assays to explore the dynamics of farnesylation in living cells and organisms. nih.govacs.org

Understanding the Spatiotemporal Regulation of Protein Prenylation in Living Systems

Protein prenylation is not a static process; it is tightly regulated in both space and time to control protein function. nih.govmdpi.com A farnesyl group acts as a hydrophobic anchor, facilitating the localization of proteins to cellular membranes, which is critical for their involvement in signaling pathways. wikipedia.orgacs.org However, the dynamic control of this localization remains an area of active investigation.

Future research will focus on:

Visualizing Prenylation Dynamics: Employing advanced microscopy techniques with the fluorescent probes described above to track the movement of farnesylated proteins between different cellular compartments (e.g., endoplasmic reticulum, Golgi, plasma membrane) in real time.

Investigating Regulatory Factors: Identifying the upstream signals (e.g., phosphorylation, changes in isoprenoid precursor levels) that modulate the activity of FTase and other enzymes in the prenylation pathway. nih.gov

Mapping Subcellular Farnesylomes: Determining if different subcellular compartments have distinct sets of farnesylated proteins and understanding the mechanisms that establish and maintain these localized farnesylomes.

Role of Sequestration Proteins: Characterizing proteins that bind to farnesylated motifs, such as PDEδ, which can act as chaperones, solubilizing farnesylated proteins and regulating their access to membranes. mdpi.com

Understanding this spatiotemporal control is crucial, as dysregulation of protein localization is a hallmark of many diseases, including cancer and neurodegenerative disorders. nih.govnih.gov

Exploring Novel Enzymatic Activities Interacting with Farnesylated Peptides Beyond Canonical Prenyltransferases

While FTase initiates the farnesylation process, the story does not end there. The newly farnesylated protein undergoes further maturation steps catalyzed by other enzymes. The peptide this compound represents a product that has already been acted upon by an endoprotease.

Key research goals in this area are:

Characterization of Maturation Enzymes: Following farnesylation, the terminal three amino acids (the 'aaX' of the CaaX box) are cleaved by an endoprotease, such as Ras-converting enzyme 1 (Rce1p). acs.orgresearchgate.net Subsequently, the newly exposed farnesylated cysteine is often carboxyl-methylated by isoprenylcysteine carboxylmethyltransferase (Icmt). acs.orgresearchgate.net Future work will focus on the substrate specificity and regulation of these downstream enzymes.

Discovery of Non-Canonical Modifying Enzymes: A significant unanswered question is whether other, yet-to-be-discovered enzymes interact with and modify farnesylated proteins. Using farnesylated peptides like this compound as bait in proteomic screens could uncover novel proteases, kinases, or other enzymes that recognize this specific post-translational modification. nih.gov

Identifying "Eraser" Enzymes: While farnesylation is considered a stable, irreversible modification, the existence of enzymes that might reverse this process ("de-farnesylases") remains an intriguing, though unproven, possibility. The search for such activities is a high-risk, high-reward area of research.

The discovery of novel enzymes that act on farnesylated substrates would open up new layers of regulatory control and provide new targets for therapeutic intervention.

Table 2: Known Enzymatic Steps in CaaX Protein Processing

| Step | Enzyme Family | Function | Subcellular Location |

|---|---|---|---|

| 1. Prenylation | Prenyltransferase (e.g., FTase) | Covalent attachment of a farnesyl group to the CaaX cysteine. | Cytosol |

| 2. Proteolysis | Endoprotease (e.g., Rce1p) | Cleavage of the terminal 'aaX' tripeptide. | Endoplasmic Reticulum |

| 3. Methylation | Methyltransferase (e.g., Icmt) | Carboxyl methylation of the newly exposed farnesylcysteine. | Endoplasmic Reticulum |

Integration of Multi-Omics Data with this compound Research Findings

To achieve a holistic understanding of protein farnesylation's role in cellular biology, findings from targeted biochemical studies using tools like this compound must be integrated with large-scale, system-wide data. frontiersin.org Multi-omics approaches, which combine genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for building comprehensive models of biological processes. biorxiv.orgnih.gov

Future research will increasingly rely on:

Correlating Farnesylomes with Gene Expression: Integrating proteomic data that identifies farnesylated proteins with transcriptomic (mRNA) data can reveal regulatory networks that control the expression of both the substrates and the enzymes of the prenylation pathway. nih.gov

Linking Prenylation to Metabolic State: Metabolomic analyses can quantify the cellular pools of isoprenoid precursors like farnesyl diphosphate (B83284) (FPP). umn.edu Integrating this data with proteomics can reveal how metabolic shifts, in health or disease, impact the extent of protein farnesylation.

Building Predictive Models: By combining multiple omics datasets, researchers can develop computational models to predict how perturbations in one part of the system—such as the inhibition of a specific enzyme—will affect the entire network of farnesylated proteins and their downstream signaling pathways. biorxiv.org For instance, prenylomic analysis in mouse models of Alzheimer's disease has already revealed dysregulation in the prenylation of specific proteins, highlighting the power of this integrated approach. acs.org

The integration of data from detailed biochemical probes with broad multi-omics analyses will be essential for translating fundamental discoveries about protein farnesylation into a deeper understanding of complex diseases and the development of novel therapeutic strategies. mdpi.com

Q & A

Q. What challenges arise in structural confirmation of this compound, and how can they be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.